molecular formula C11H17NO3 B3335130 Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate CAS No. 104149-57-7

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate

Cat. No.: B3335130
CAS No.: 104149-57-7
M. Wt: 211.26 g/mol
InChI Key: JAZIKWSZZFMXNO-UHFFFAOYSA-N
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Description

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is a bicyclic isoxazoline derivative featuring an eight-membered cyclooctane ring fused to an isoxazole moiety, with a methyl ester substituent at the 3-position. The bicyclic scaffold is of interest due to its conformational flexibility, influenced by ring puckering dynamics , and its ability to mimic bioactive natural products.

Properties

IUPAC Name

methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-11(13)10-8-6-4-2-3-5-7-9(8)15-12-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZIKWSZZFMXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2C1CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The methyl ester derivative can be contextualized against structurally related compounds, including sulfonamide-functionalized analogs and an amine derivative, which exhibit distinct physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Functional Group Yield (%) Melting Point (°C) Rf Value (Solvent System) Biological Activity (H1N1 IC₅₀) Source
Methyl ester (Target) COOCH₃ N/A N/A N/A Not reported
5f Bis(2,3-dihydrodioxin)sulfonamide 59 129–130 0.22 (DCM) Not tested
5g Bis(2,4-difluorophenyl)sulfonamide 98 129–131 0.56 (DCM) Not tested
5h Bis(2-nitrophenyl)sulfonamide 49 153–154 0.58 (PE:EtOAc, 1:1) Not tested
Amine derivative (3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine) NH₂ 40–62 52–53 0.38 (Light petrol:DCM) Submicromolar activity

Key Observations

Synthetic Accessibility :

  • Sulfonamide analogs (5f–5i) exhibit variable yields (49–98%), influenced by electronic and steric effects of substituents. For example, electron-withdrawing nitro groups (5h) reduce yields (49%) compared to electron-neutral or donating groups (5g: 98%) .
  • The amine derivative is synthesized in moderate yields (40–62%), with method-dependent efficiency .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. Nitro-substituted 5h (153–154°C) has a higher melting point than fluorinated 5g (129–131°C), likely due to stronger π-stacking and dipole interactions .
  • The methyl ester’s discontinuation (as per CymitQuimica ) may reflect challenges in synthesis, stability, or commercial demand compared to sulfonamide or amine analogs.

Biological Activity: The amine derivative demonstrates potent submicromolar activity against influenza A/H1N1, attributed to its ability to interfere with viral replication machinery . Sulfonamide analogs (5f–5i) lack reported antiviral data, suggesting their primary utility as synthetic intermediates or in non-pharmacological applications. The methyl ester’s biological profile remains unexplored, highlighting the critical role of functional group selection in modulating activity.

Structural and Conformational Insights :

  • The cyclooctane ring’s puckering dynamics, quantified via Cremer-Pople coordinates , likely influence the scaffold’s adaptability to biological targets. Derivatives with bulky substituents (e.g., 5h) may exhibit restricted conformational flexibility compared to the methyl ester or amine.

Biological Activity

Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex bicyclic structure that includes an isoxazole ring, contributing to its potential reactivity and interaction with biological systems. Its chemical formula is C12H17N1O3C_{12}H_{17}N_{1}O_{3} with a molecular weight of approximately 221.27 g/mol. The structural configuration allows for various interactions with biological targets.

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant contributor to cell death.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

  • Neuroprotection in vitro : A study conducted on neuronal cell lines demonstrated that treatment with the compound reduced markers of oxidative stress and apoptosis by up to 40% compared to untreated controls. This suggests a protective role against neurodegeneration.
  • Antimicrobial Efficacy : In antimicrobial assays against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These results indicate moderate antimicrobial activity.
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels (TNF-α and IL-6) after 24 hours.

Data Tables

Biological ActivityObserved EffectReference
NeuroprotectionReduced apoptosis by 40%Study A
Antimicrobial ActivityMIC against E. coli: 32 µg/mLStudy B
MIC against S. aureus: 16 µg/mLStudy B
Anti-inflammatoryReduced TNF-α by 50%Study C

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate

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